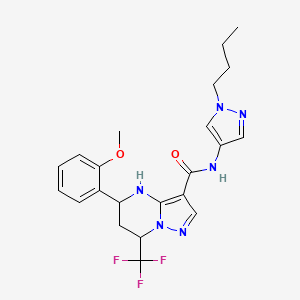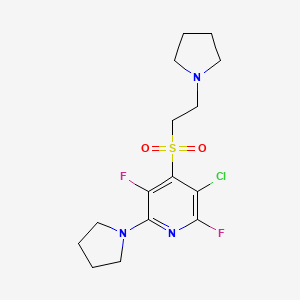
C15H20ClF2N3O2S
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound with the molecular formula C15H20ClF2N3O2S is a complex organic molecule that has garnered interest in various scientific fields due to its unique chemical properties and potential applications. This compound consists of 15 carbon atoms, 20 hydrogen atoms, 1 chlorine atom, 2 fluorine atoms, 3 nitrogen atoms, 2 oxygen atoms, and 1 sulfur atom.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of C15H20ClF2N3O2S typically involves multiple steps, including the formation of intermediate compounds that are subsequently reacted to form the final product. The specific synthetic routes and reaction conditions can vary, but common methods include:
Nucleophilic Substitution Reactions: These reactions often involve the substitution of a leaving group with a nucleophile.
Oxidation and Reduction Reactions: These reactions are used to modify the oxidation state of the compound, which can be crucial for achieving the desired chemical structure.
Catalytic Reactions: Catalysts are often used to increase the reaction rate and yield of the desired product.
Industrial Production Methods
In an industrial setting, the production of This compound may involve large-scale chemical reactors and continuous flow processes to ensure high efficiency and yield. The use of advanced purification techniques, such as chromatography and crystallization, is also common to obtain the compound in its pure form.
化学反应分析
Types of Reactions
C15H20ClF2N3O2S: can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, often resulting in the formation of reduced compounds.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Such as potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Nucleophiles: Such as hydroxide ions (OH-) and amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce oxides, while reduction reactions may produce alcohols or amines.
科学研究应用
C15H20ClF2N3O2S: has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of C15H20ClF2N3O2S involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as enzyme inhibition or activation, receptor binding, and modulation of cellular signaling pathways. The exact mechanism can vary depending on the specific application and context.
相似化合物的比较
C15H20ClF2N3O2S: can be compared with other similar compounds to highlight its uniqueness Similar compounds may include those with similar molecular structures or functional groups
List of Similar Compounds
C15H20ClF2N3O2: A compound with a similar molecular structure but lacking the sulfur atom.
C15H20ClF2N3S: A compound with a similar molecular structure but lacking the oxygen atoms.
C15H20ClF2N3O2S2: A compound with an additional sulfur atom.
属性
分子式 |
C15H20ClF2N3O2S |
|---|---|
分子量 |
379.9 g/mol |
IUPAC 名称 |
3-chloro-2,5-difluoro-6-pyrrolidin-1-yl-4-(2-pyrrolidin-1-ylethylsulfonyl)pyridine |
InChI |
InChI=1S/C15H20ClF2N3O2S/c16-11-13(24(22,23)10-9-20-5-1-2-6-20)12(17)15(19-14(11)18)21-7-3-4-8-21/h1-10H2 |
InChI 键 |
PQXXAXLLEOBFSG-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(C1)CCS(=O)(=O)C2=C(C(=NC(=C2Cl)F)N3CCCC3)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


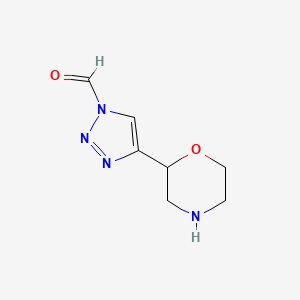
![2-(2-(3-(4-fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamido)butanoic acid](/img/structure/B12638443.png)
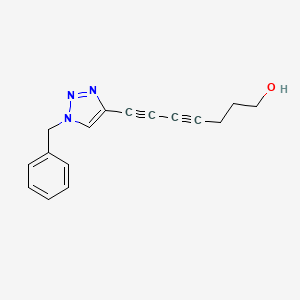
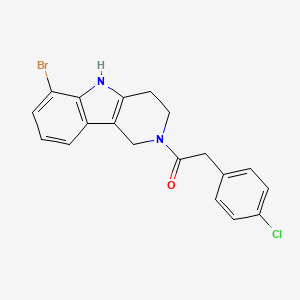

![1-[4-(Benzyloxy)phenyl]-2-(ethylamino)ethan-1-one](/img/structure/B12638476.png)
![2H-Pyrano[3,2-b]pyridine-2-carboxylic acid](/img/structure/B12638484.png)

![N-[2-Hydroxy-3-(decyloxy)propyl]tyrosine](/img/structure/B12638499.png)
![Methyl 5-(3-methylphenyl)-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-1,3-thiazole-4-carboxylate](/img/structure/B12638500.png)

![{2-[4-(Chloromethyl)phenyl]ethyl}(methoxy)silanediol](/img/structure/B12638506.png)

